molecular formula C21H23N3O4S B2795772 3-(4-Methylbenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-85-8

3-(4-Methylbenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2795772
CAS RN: 1021101-85-8
M. Wt: 413.49
InChI Key: XOABVUHMDXOJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-Methylbenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spiro[4.5]decane core, which is a type of spirocyclic compound where two rings of different sizes (a four-membered and a five-membered ring) share a single atom . The molecule also contains a triaza group (three nitrogen atoms), a phenylsulfonyl group (a phenyl ring attached to a sulfonyl group), and a 4-methylbenzyl group (a benzyl group with a methyl substituent at the 4-position).


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the phenylsulfonyl group might undergo reactions typical of sulfonyl compounds, while the triaza group might participate in reactions involving nitrogen .

Scientific Research Applications

Antimicrobial and Detoxification Applications

One study demonstrated the use of N-halamine-coated cotton, synthesized from derivatives similar to the compound , for antimicrobial and detoxification purposes. The coated cotton fabrics showed significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7, and were also capable of detoxifying chemical mustard simulant to a less toxic derivative (Ren et al., 2009).

Biological Activity and Antibacterial Activity

Another investigation synthesized a series of derivatives and studied their spectral properties and antibacterial activity. These compounds exhibited promising biological activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis (Krolenko et al., 2017).

Hypoglycemic Activity

Research into spiroimidazolidine-2,4-diones derived from methylcyclohexanones revealed excellent hypoglycemic activity in male albino rats, suggesting potential applications in diabetes management (Iqbal et al., 2012).

Anticonvulsant Activity

A study on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives showed that most compounds displayed anticonvulsant activity, with several compounds showing higher protection than magnesium valproate, a standard substance (Obniska et al., 2006).

Myelostimulating Activity

Further, 1,3,8-triazaspiro[4.5]decane-2,4-diones were found to have myelostimulating activity, significantly accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, which could be beneficial in treatments requiring immune system support (Yu. et al., 2018).

properties

IUPAC Name

8-(benzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-16-7-9-17(10-8-16)15-24-19(25)21(22-20(24)26)11-13-23(14-12-21)29(27,28)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOABVUHMDXOJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylbenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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